molecular formula C2H4N4O2S B1321437 1H-1,2,4-Triazole-3-sulfonamide CAS No. 89517-96-4

1H-1,2,4-Triazole-3-sulfonamide

Cat. No.: B1321437
CAS No.: 89517-96-4
M. Wt: 148.15 g/mol
InChI Key: WXJWETDFIWKUHH-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-3-sulfonamide is a high-purity chemical scaffold of significant interest in medicinal chemistry and biochemical research. This compound integrates two privileged pharmacophores—the 1,2,4-triazole ring and the sulfonamide functional group—which are known to confer a wide range of biological activities and potent inhibitory effects on various enzymes. The triazole ring acts as a versatile bioisostere, capable of mimicking amide, ester, and carboxylic acid moieties in molecular interactions, thereby facilitating strong binding to biological targets . Researchers value this hybrid structure for developing novel therapeutic agents, particularly in the design of enzyme inhibitors. Sulfonamide-containing 1,2,4-triazole derivatives have demonstrated potent activity against carbonic anhydrase (CA) isoforms, including the tumor-associated hCA IX and hCA XII, which are critical targets in anticancer research . Furthermore, related analogues have shown remarkable inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes whose elevated activity is associated with Alzheimer's disease pathology . Beyond these applications, the core structure is a key building block in exploring new antifungal agents, as the 1,2,4-triazole moiety is a defining feature of established antifungal drugs that act by inhibiting fungal lanosterol 14α-demethylase . Additionally, 3-nitro-1H-1,2,4-triazole-based sulfonamides have displayed promising in vitro antitrypanosomal activity, surpassing the potency of the reference drug benznidazole in some studies, highlighting their potential in antiparasitic drug discovery . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-1,2,4-triazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4O2S/c3-9(7,8)2-4-1-5-6-2/h1H,(H2,3,7,8)(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJWETDFIWKUHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00618220
Record name 1H-1,2,4-Triazole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89517-96-4
Record name 1H-1,2,4-Triazole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-1,2,4-triazole-3-sulfonamide
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The Significance of Triazole and Sulfonamide Pharmacophores in Drug Design

The combination of a 1,2,4-triazole (B32235) ring and a sulfonamide group within a single molecule creates a scaffold with considerable potential for diverse biological activities. ontosight.ainih.gov Both of these structural motifs are recognized as "privileged structures" in medicinal chemistry, meaning they are capable of binding to a variety of biological targets.

The 1,2,4-triazole nucleus is a five-membered heterocyclic ring containing three nitrogen atoms. mdpi.comnih.gov This ring system is a key component in numerous clinically approved drugs, demonstrating a wide array of pharmacological effects including antifungal, antiviral, anti-inflammatory, and anticancer activities. mdpi.comnih.govresearchgate.net Its stability and ability to form hydrogen bonds and dipole interactions contribute to its successful application in drug design. capes.gov.britmedicalteam.pl

The sulfonamide group (-SO2NH2) is another critical pharmacophore with a long history in medicine, most notably for its antibacterial properties. ontosight.ai Sulfonamides act by inhibiting folic acid synthesis in bacteria, a pathway essential for their growth. ontosight.ai Beyond their antimicrobial effects, sulfonamides have been investigated for anti-inflammatory, anticancer, and antiviral activities. ontosight.ai

The hybridization of these two pharmacophores in 1H-1,2,4-triazole-3-sulfonamide and its derivatives has led to the development of novel compounds with a broad spectrum of potential therapeutic applications. nih.govresearchgate.net

Historical Context of 1,2,4 Triazoles in Therapeutic Agents

The journey of 1,2,4-triazoles in medicine began with their initial synthesis in 1885. nih.govnih.gov Early synthetic methods often resulted in low yields. nih.gov However, the discovery of their diverse pharmacological potential spurred further research and development.

Initially, triazole-based compounds gained prominence as antifungal agents. nih.gov The development of drugs like fluconazole (B54011) and itraconazole, which contain a 1,2,4-triazole (B32235) ring, revolutionized the treatment of systemic fungal infections. mdpi.com These agents effectively inhibit the fungal enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes. nih.gov The success of these antifungal drugs paved the way for the exploration of 1,2,4-triazoles in other therapeutic areas. mdpi.com

Over the decades, the 1,2,4-triazole scaffold has been incorporated into a wide range of therapeutic agents, including antiviral drugs like ribavirin, antimigraine medications such as rizatriptan, and anticancer agents like letrozole (B1683767) and anastrozole. mdpi.com This historical success underscores the versatility and importance of the 1,2,4-triazole ring in the development of new medicines.

Structure Activity Relationship Sar Studies and Molecular Modeling

Elucidation of Key Structural Features for Biological Potency

SAR studies have been instrumental in defining the essential molecular framework of 1H-1,2,4-triazole-3-sulfonamide derivatives required for their biological activity. The core structure, comprising a 1,2,4-triazole (B32235) ring linked to a sulfonamide moiety, serves as a crucial scaffold for interaction with various enzymatic targets. The sulfonamide group is a well-established pharmacophore, known for its ability to mimic p-aminobenzoic acid (PABA) and interact with the active sites of enzymes like dihydropteroate synthase (DHPS) wikipedia.orgpatsnap.comnih.gov.

The relative orientation of the triazole ring and the sulfonamide group, along with the nature and position of substituents on both moieties, significantly influences the biological activity. For instance, in a series of 1-sulfonyl-3-amino-1H-1,2,4-triazoles, the substitution pattern on the sulfonyl group and the amino group at the 3-position of the triazole ring was found to be critical for their antiviral activity against the Yellow Fever Virus nih.gov. The amino group at the 3-position of the 1,2,4-triazole ring is considered essential for activity in some series of sulfonamides youtube.com.

Furthermore, the planarity and electronic properties of the triazole ring contribute to its ability to engage in various non-covalent interactions, such as π-π stacking and hydrogen bonding, with amino acid residues in the active site of target proteins nih.govpensoft.net. The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, further stabilizing the ligand-protein complex pensoft.netijcrcps.com.

Impact of Substituents on Biological Activity (e.g., Trifluoromethyl, Fluorobenzyl)

The introduction of specific substituents onto the core this compound scaffold has a profound impact on the biological activity, modulating factors such as potency, selectivity, and pharmacokinetic properties.

The trifluoromethyl (-CF3) group is a common substituent in medicinal chemistry due to its high lipophilicity and ability to enhance metabolic stability nih.gov. The presence of a trifluoromethyl group can significantly increase the potency of compounds by forming multipolar interactions with carbonyl groups in the target protein nih.gov. In a study of fluorobenzoylthiosemicarbazides, which are precursors to 1,2,4-triazole derivatives, trifluoromethyl derivatives displayed optimal antibacterial activity nih.gov.

Fluorobenzyl substituents also play a crucial role in modifying the biological activity of 1,2,4-triazole sulfonamides. The fluorine atom can form halogen bonds and hydrogen bonds, which contribute to the stability of the ligand-target complex nih.govresearchgate.net. The position of the fluorine substitution on the benzyl ring (ortho, meta, or para) can influence the compound's conformation and its binding affinity to the target enzyme nih.gov. The inclusion of an N-benzyl fragment with fluorine substituents has been shown to enhance the lipophilicity of related heterocyclic compounds researchgate.net.

Other substituents, such as chloro, bromo, and methyl groups, on the phenyl ring of the sulfonamide moiety have also been investigated. For example, in a study of carbonic anhydrase inhibitors, compounds with a para-bromo or para-chloro substitution on the benzyl group exhibited high affinity for the receptor nih.gov.

SubstituentImpact on Biological ActivityReference
Trifluoromethyl (-CF3) Increases potency and metabolic stability. nih.govnih.gov
Fluorobenzyl Enhances binding affinity through halogen and hydrogen bonds; increases lipophilicity. nih.govresearchgate.netresearchgate.net
Para-Bromo on Benzyl High affinity for carbonic anhydrase receptor. nih.gov
Para-Chloro on Benzyl High affinity for carbonic anhydrase receptor. nih.gov

Molecular Docking Studies

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to its target protein. Numerous docking studies have been conducted on this compound derivatives to elucidate their mechanism of action at the molecular level.

Molecular docking simulations have revealed the specific interactions between 1,2,4-triazole sulfonamide derivatives and the amino acid residues within the active sites of their target enzymes. These interactions are crucial for the stabilization of the ligand-protein complex and are the basis of their inhibitory activity.

Common types of interactions observed include:

Hydrogen Bonding: The sulfonamide group and the nitrogen atoms of the triazole ring are frequently involved in hydrogen bonding with polar amino acid residues nih.govresearchgate.net.

Hydrophobic Interactions: The aromatic rings of the triazole and the sulfonamide moiety often engage in hydrophobic interactions with nonpolar residues in the active site nih.govresearchgate.net.

π-π Stacking: The aromatic rings can also participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan nih.govpensoft.net.

π-Alkyl Bonds: Interactions between the aromatic rings of the ligand and the alkyl side chains of amino acids have also been observed research-nexus.net.

For instance, in the docking of 1,2,3-triazole-based sulfonamides against aromatase, the potent compounds were found to occupy the active site through a combination of hydrophobic, π-π stacking, and hydrogen bonding interactions, with key hydrogen bonds formed with Met374 and Ser478 nih.gov. Similarly, docking studies of 1,2,4-triazole sulfamides with dihydropteroate synthase revealed the formation of π-alkyl bonds with key amino acid residues, mimicking the interactions of the natural substrate research-nexus.net.

Molecular docking studies have been instrumental in identifying and validating the molecular targets of this compound derivatives.

Dihydropteroate Synthase (DHPS): Sulfonamides are classic inhibitors of DHPS, an essential enzyme in the bacterial folate synthesis pathway wikipedia.orgpatsnap.comnih.gov. Docking studies have confirmed that 1,2,4-triazole sulfamides can act as structural analogs of sulfamethoxazole, a known DHPS inhibitor, and bind effectively to the active site of DHPS research-nexus.net. These compounds competitively inhibit the binding of the natural substrate, p-aminobenzoic acid (PABA) wikipedia.orgnih.gov.

Carbonic Anhydrase (CA): Various isoforms of carbonic anhydrase, particularly the tumor-associated CA IX and XII, have been identified as targets for 1,2,4-triazole sulfonamide derivatives nih.govnih.govnih.govrsc.orgtandfonline.com. The sulfonamide moiety of these inhibitors typically coordinates with the zinc ion in the active site of the enzyme, which is a key feature of CA inhibition nih.govmdpi.com. Docking studies have helped in designing selective inhibitors for different CA isoforms nih.govtandfonline.com.

Lanosterol (B1674476) 14α-demethylase: This enzyme is a key component of the fungal ergosterol biosynthesis pathway and is the target of many azole-based antifungal agents. While not as extensively studied for sulfonamide derivatives, the 1,2,4-triazole ring is a well-known pharmacophore for inhibiting this enzyme.

Target EnzymeRole of this compound DerivativesKey Findings from Docking StudiesReferences
Dihydropteroate Synthase (DHPS) Competitive inhibitors, mimicking PABA.Formation of π-alkyl bonds and hydrogen bonds in the active site. wikipedia.orgresearch-nexus.netnih.gov
Carbonic Anhydrase (CA) Inhibition of various isoforms, particularly CA IX and XII.Coordination of the sulfonamide group with the active site zinc ion. nih.govrsc.orgbohrium.comuobaghdad.edu.iq
Lanosterol 14α-demethylase Potential as antifungal agents.The triazole ring is a known inhibitor of this enzyme. ijcrcps.com

In Silico Studies for Compound Design and Mechanism Prediction

In silico methods, beyond molecular docking, play a crucial role in the rational design of new this compound derivatives and in predicting their mechanisms of action. These computational approaches allow for the screening of virtual libraries of compounds and the prediction of their pharmacokinetic and toxicological properties before their actual synthesis, thus saving time and resources.

In silico studies have been used to evaluate the drug-likeness and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel 1,2,4-triazole sulfamides research-nexus.net. These studies have shown that many of these compounds possess favorable pharmacokinetic and toxicological profiles, making them promising candidates for further development research-nexus.net.

Quantum chemical calculations, such as those using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set, are employed to investigate the electronic properties of molecules. These calculations can provide insights into the molecular geometry, charge distribution, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) epstem.net.

These parameters are important for understanding the reactivity of the molecules and their ability to interact with biological targets. For example, the calculated Mulliken atomic charges can help in identifying the atoms that are most likely to participate in electrostatic interactions with the target protein. The HOMO-LUMO energy gap can provide information about the chemical reactivity and kinetic stability of the molecule epstem.net. Such calculations have been used to study the structural and spectroscopic data of 1,2,4-triazole derivatives epstem.netnih.gov.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. In the context of this compound derivatives, MD simulations provide valuable insights into the dynamic interactions between these compounds and their biological targets, helping to understand their mechanism of action and to refine their design.

One area of focus for MD simulations has been the interaction of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX (hCA IX), a tumor-associated enzyme. rsc.org In a study investigating potential hCA IX inhibitors, MD simulations were performed for 100 nanoseconds to analyze the stability of the ligand-protein complex. The results provided detailed structural insights into the inhibition of hCA IX. rsc.org Analysis of the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (RoG), and solvent accessible surface area (SASA) all confirmed the stable binding of the designed compound within the active site of the enzyme. rsc.org

Another study employed MD simulations to investigate 1,2,4-triazole derivatives as potential antioxidant agents. pensoft.net The simulations were conducted using GROMACS with the CGenFF force field to understand the stability of the ligand-receptor complexes. The stability of the complexes was assessed by analyzing the RMSD of the protein backbone and the ligand over the simulation period. pensoft.net

The table below summarizes key findings from a molecular dynamics simulation study of a triazole benzene sulfonamide derivative (compound 27) in complex with human carbonic anhydrase IX. rsc.org

ParameterObservationSignificance
RMSD (Root-Mean-Square Deviation)Stable throughout the 100 ns simulationIndicates a stable binding of the compound in the active site.
RMSF (Root-Mean-Square Fluctuation)Low fluctuations for key residues in the active siteSuggests that the binding of the compound stabilizes the active site.
Radius of Gyration (RoG)Consistent RoG valuesIndicates that the overall compactness of the protein is maintained upon ligand binding.
Hydrogen BondsStable hydrogen bond interactions observedHighlights key interactions responsible for the affinity of the compound.
SASA (Solvent Accessible Surface Area)Reduced SASA for the active siteConfirms the burial of the compound within the active site, shielding it from the solvent.

Cheminformatics Modeling

Cheminformatics modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, plays a crucial role in understanding the relationship between the chemical structure of this compound derivatives and their biological activities. These models use statistical methods to correlate molecular descriptors with observed activities, thereby enabling the prediction of the activity of new compounds and guiding the design of more potent molecules.

A 3D-QSAR study was conducted on a series of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol derivatives to evaluate their anticancer potential. nih.gov The study utilized the k-Nearest Neighbor-Molecular Field Analysis (kNN-MFA) method. The developed model showed a strong correlation between the molecular descriptors and the biological activity, as indicated by a high squared correlation coefficient (r²) of 0.8713. nih.gov The model also demonstrated good predictive ability, with an external predictivity (pred_r²) of 0.8417. nih.gov The study identified that steric and electrostatic fields are significant contributors to the anticancer activity of these compounds. nih.gov

In another study, a statistically validated QSAR model was used for the bioactivity prediction of novel triazole benzene sulfonamide derivatives as inhibitors of tumor-associated hCA IX. rsc.org The designed compounds showed predicted bioactivities in the logarithmic scale, which were then used to select candidates for further molecular docking and dynamics simulation studies. rsc.org

The table below presents the statistical results of a 3D-QSAR model developed for 1,2,4-triazole derivatives with anticancer activity. nih.gov

Statistical ParameterValueInterpretation
r² (Squared Correlation Coefficient)0.8713Indicates a strong correlation between the descriptors and the biological activity in the training set.
q² (Cross-validated Correlation Coefficient)0.2129Represents the internal predictive ability of the model.
pred_r² (External Validation)0.8417Shows the model's ability to predict the activity of an external test set of compounds.
pred_r²se0.1255Indicates a low error in the predictions for the external test set.

Environmental Fate and Ecotoxicity

Environmental Transformation Products

1H-1,2,4-Triazole-3-sulfonamide (TSA) is a known environmental transformation product of the herbicide florasulam (B129761). nih.gov Florasulam, a member of the triazolopyrimidine sulfonanilide family, undergoes degradation in the environment, leading to the formation of several metabolites, including TSA. nih.govresearchgate.net The degradation of florasulam to TSA is a key step in its environmental transformation pathway.

Degradation Pathways in Environmental Compartments

The degradation of florasulam, which leads to the formation of this compound, is influenced by various environmental factors. Microbial action is a significant driver of this process in soil. researchgate.net

While specific degradation pathways for TSA itself are not well-documented, the study of the related compound 1H-1,2,4-triazole (TA) offers potential insights due to structural similarities. It is important to note that the following data pertains to TA and is used as a surrogate in the absence of specific data for TSA.

For the related compound 1H-1,2,4-triazole (TA), the reaction with hydroxyl radicals in the atmosphere is a potential degradation pathway. The estimated half-life for this reaction in the air is 107 days. epa.govepa.gov However, TA does not undergo significant direct photolysis in sunlight, and the presence of humic acids does not substantially increase its degradation through indirect photochemical reactions. epa.govepa.gov Computational studies on triazoles suggest that the addition of hydroxyl radicals is a more rapid reaction than hydrogen abstraction. researchgate.net

Studies on 1H-1,2,4-triazole (TA) have shown that it is stable in aqueous solutions. In buffered solutions at pH 5, 7, and 9 at 25°C, TA was found to be stable for 30 days, with a half-life exceeding this period. epa.govepa.gov This suggests a low potential for hydrolysis under typical environmental conditions. The solubility of 1H-1,2,4-triazole has been measured in various aqueous organic solvent mixtures. researchgate.net

The biodegradability of 1H-1,2,4-triazole (TA) has been assessed in soil systems. In a modified Zahn-Wellens test, TA showed minimal degradation (1%) after 28 days, indicating that it is not readily biodegradable. epa.gov However, studies on the degradation kinetics of TA in different aerobic soils have shown varying half-lives, suggesting that soil characteristics play a crucial role in its persistence. epa.gov For instance, the half-lives of other triazole fungicides can range from 79 to 136 days in soil. researchgate.net The degradation of florasulam to its metabolites, including TSA, is significantly influenced by microbial activity in the soil. researchgate.net

Environmental Distribution and Transport

The environmental distribution of a chemical is influenced by its physical and chemical properties. For the related compound 1H-1,2,4-triazole (TA), modeling has been used to predict its partitioning in different environmental compartments.

Fugacity modeling for 1H-1,2,4-triazole (TA) provides an estimation of its environmental distribution. The Equilibrium Criterion (EQC) Level III Fugacity model predicts the following distribution when TA is released simultaneously into air, water, and soil: epa.gov

Environmental CompartmentPredicted Distribution (%)
Air<1
Water38.9
Soil61
Sediment<1

This model suggests that 1H-1,2,4-triazole would predominantly partition into soil and water, with minimal distribution into the air and sediment. epa.gov Due to the structural similarities, a comparable distribution pattern might be anticipated for this compound, although specific modeling has not been reported.

Information regarding "this compound" is currently unavailable in the public domain.

Following a comprehensive search for scientific literature and regulatory data, no specific information was found concerning the environmental fate and ecotoxicity of the chemical compound This compound .

The performed searches for ecotoxicity data—including effects on aquatic species, earthworms, birds, and honeybees—as well as its regulatory status and specific environmental concerns, did not yield any results for this particular compound.

While general information is available for the broader classes of triazole-containing compounds and sulfonamides, this data does not pertain specifically to this compound and therefore cannot be used to address the requested topics. For instance, studies on the common triazole metabolite, 1H-1,2,4-triazole, detail its environmental stability and transport, and separate research outlines the ecotoxicological effects of various sulfonamide antibiotics on aquatic life. epa.govepa.govnih.govacs.org However, the unique properties and environmental profile of the specific derivative, this compound, have not been documented in the available resources.

Consequently, it is not possible to generate an article that adheres to the provided outline and focuses solely on the requested chemical compound due to the absence of relevant data.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1H-1,2,4-Triazole-3-sulfonamide, and how can reaction conditions be optimized for purity and yield?

  • The synthesis typically involves cyclization of thiourea derivatives followed by sulfonamide functionalization. For example, 1-benzyl-1H-1,2,4-triazole-3-sulfonamide is synthesized by bubbling Cl₂ gas through a solution of 1-benzyl-3-(benzylthio)-1H-1,2,4-triazole in acetonitrile with acetic acid and water, followed by ammonia quenching . Key optimizations include controlling Cl₂ exposure time (45 min at 0°C), solvent selection (THF for ammonia reactions), and purification via trituration with diethyl ether to achieve >95% purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?

  • 1H/13C NMR : Used to confirm regiochemistry and substituent positions (e.g., δ 8.88 ppm for triazole protons in DMSO-d₆) .
  • HRMS/LCMS : Validates molecular weight and purity (e.g., [M+H]+ 378 for C17H18N3O3S2) .
  • X-ray crystallography : Resolves 3D structures, as demonstrated for triazole sulfones .
  • Elemental analysis : Ensures stoichiometric ratios of C, H, N, and S .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • The compound is classified under EU Regulation 790/2009 with hazard code R52-53 (harmful to aquatic organisms) . Use PPE (gloves, goggles), work in fume hoods, and avoid aqueous waste discharge. For toxic byproducts (e.g., thiourea derivatives), employ neutralization protocols with activated charcoal .

Advanced Research Questions

Q. How can molecular docking studies guide the design of this compound derivatives with enhanced bioactivity?

  • Computational tools (AutoDock, Schrödinger) predict binding affinities to target proteins (e.g., NLRP3 inflammasome). Substituent effects, such as benzyl groups at N1, improve hydrophobic interactions, as seen in anti-proliferative hybrids . Validate docking results with SAR studies: e.g., replacing benzyl with isopropyl reduces activity by 40% .

Q. What reaction mechanisms explain the oxidation and substitution behavior of this compound derivatives?

  • Oxidation : The sulfanyl group (-SH) oxidizes to sulfonic acid (-SO3H) using H₂O₂/Na₂WO₄ under mild conditions (70°C, 6 hr) .
  • Nucleophilic substitution : Alkyl halides (e.g., methyl iodide) react at the triazole N4 position in DMF with K₂CO₃ as base .
  • Mechanistic insights : DFT calculations reveal electron-deficient triazole rings favor electrophilic attacks at C5 .

Q. How do crystallographic data resolve structural ambiguities in this compound derivatives?

  • X-ray studies (e.g., 7g in ) show planar triazole rings with dihedral angles <5° to adjacent aryl groups. Hydrogen bonding (N–H···O=S) stabilizes crystal packing, influencing solubility and bioavailability .

Q. How can researchers reconcile contradictory bioactivity data across studies on this compound analogs?

  • Variables to assess :

  • Substituent effects : Fluorobenzyl groups enhance antifungal activity (MIC 2 µg/mL) but reduce anti-inflammatory efficacy .
  • Assay conditions : Varying pH in cytotoxicity assays (e.g., pH 7.4 vs. 6.5) alters membrane permeability .
  • Control experiments : Use standardized reference compounds (e.g., sulfamethoxazole) to normalize inter-study variability .

Q. What green chemistry approaches improve the sustainability of this compound synthesis?

  • Ultrasound-assisted synthesis : Reduces reaction time from 12 hr to 2 hr for triazole cyclization .
  • Mechanochemistry : Solvent-free ball milling achieves 85% yield in sulfonamide formation .
  • Catalyst recycling : Na₂WO₄ in H₂O₂-mediated oxidations can be reused ≥3 times without yield loss .

Retrosynthesis Analysis

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Reactant of Route 2
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